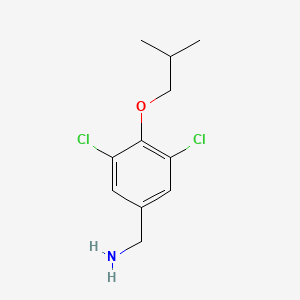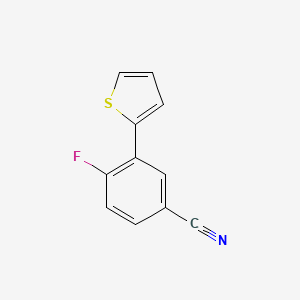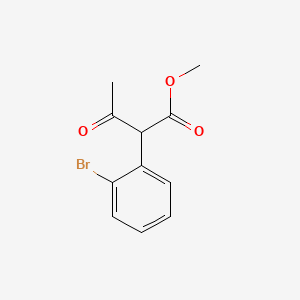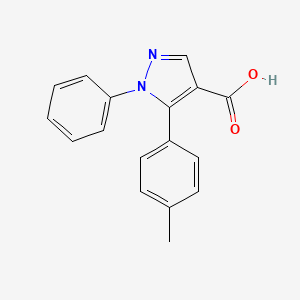![molecular formula C12H13ClN2O B1407272 2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride CAS No. 1803582-56-0](/img/structure/B1407272.png)
2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride
Descripción general
Descripción
The compound is a hydrochloride salt of a molecule that contains a phenol group (an aromatic ring with a hydroxyl group) and a pyridin-2-yl group (a pyridine ring), connected by an amino-methyl bridge .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of a suitable pyridine derivative with a phenolic compound in the presence of a reducing agent .Molecular Structure Analysis
The molecular structure of this compound would likely show the phenol and pyridine rings connected by a -CH2-NH- bridge. The nitrogen atom would be expected to form a coordinate bond with the hydrogen of the hydrochloric acid, forming the hydrochloride salt .Chemical Reactions Analysis
The compound, like other pyridine and phenol derivatives, might undergo reactions typical for these classes of compounds. This includes electrophilic aromatic substitution on the aromatic rings and reactions at the amino group .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. Generally, we can expect it to be a solid under normal conditions, with the phenol group potentially making it somewhat acidic .Aplicaciones Científicas De Investigación
Phenolic Compounds and Their Biological Significance
Phenolic compounds, including derivatives similar in structure to 2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride, have been extensively studied for their various biological and pharmacological effects. These compounds are known for their antioxidant activity, which plays a crucial role in protecting cells from oxidative damage and has implications for health and disease prevention. For instance, chlorogenic acid, a phenolic compound, exhibits antioxidant, anti-inflammatory, and neuroprotective activities, suggesting potential for treating oxidative stress-related conditions (Naveed et al., 2018).
Chemical Inhibition and Enzyme Interaction
Research into compounds with phenolic structures also extends into the study of enzyme interactions and chemical inhibition. For example, studies on the selectivity of chemical inhibitors for cytochrome P450 isoforms in human liver microsomes have provided valuable insights into drug metabolism and potential drug–drug interactions, which is relevant for the development of safer therapeutic agents (Khojasteh et al., 2011).
Synthesis and Properties of Phenolic Derivatives
On the synthetic side, the development of derivatives from phenolic compounds has been a subject of interest for improving antioxidant properties and exploring new applications. The synthesis and study of properties of derivatives of phloroglucinol, for example, highlight the ongoing research into creating compounds with enhanced biological activities, including antioxidant and metal deactivation properties (Alexanyan et al., 2019).
Environmental Impact and Degradation
Furthermore, the environmental fate and degradation of phenolic compounds, including their transformation products, are crucial for understanding their impact on ecosystems and potential risks to human health. Research into the occurrence, toxicity, and degradation pathways of compounds like triclosan, which shares functional groups with phenolic compounds, sheds light on the environmental behavior of these chemicals (Bedoux et al., 2012).
Mecanismo De Acción
Target of Action
It is known that similar compounds have been used to inhibit collagen prolyl-4-hydroxylase .
Mode of Action
It has been suggested that similar compounds can promote c–h amination mediated by cupric acetate .
Biochemical Pathways
It is known that similar compounds can affect the β-c(sp2)–h bonds of benzamide derivatives .
Result of Action
It is known that similar compounds have shown potential biological activities against immortalized rat hepatic stellate cells (hsc-t6) .
Action Environment
It is known that similar compounds have shown good functional group tolerance in air .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(pyridin-2-ylamino)methyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.ClH/c15-11-6-2-1-5-10(11)9-14-12-7-3-4-8-13-12;/h1-8,15H,9H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKKTGWYUHEUPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=CC=N2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(5-bromo-2-methylphenyl)methyl]cyclobutanamine](/img/structure/B1407190.png)

![2-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine](/img/structure/B1407195.png)

![5-Bromothiazolo[4,5-d]pyrimidine](/img/structure/B1407199.png)

![2-Bromoimidazo[1,2-a]pyridin-3-amine](/img/structure/B1407201.png)





![N-[(5-Fluoro-1H-indol-3-yl)methyl]-N-methylamine](/img/structure/B1407211.png)